molecular formula C14H11N3O2 B11864001 6-(Naphthalen-1-ylamino)-1H-pyrimidine-2,4-dione CAS No. 21333-08-4

6-(Naphthalen-1-ylamino)-1H-pyrimidine-2,4-dione

Cat. No.: B11864001
CAS No.: 21333-08-4
M. Wt: 253.26 g/mol
InChI Key: MBZFANWCRWUDIY-UHFFFAOYSA-N
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Description

6-(Naphthalen-1-ylamino)-1H-pyrimidine-2,4-dione (CAS 21333-08-4) is a fine chemical intermediate of significant interest in medicinal chemistry and anticancer research . This compound features a pyrimidine-2,4-dione core structure, which is a key pharmacophore in various biologically active molecules, strategically substituted with a naphthalen-1-ylamino group . This reagent serves as a valuable scaffold in heterocyclic synthesis for constructing novel compounds with potential pharmacological activities . Research into analogous nicotinonitrile and naphthalene derivatives has demonstrated promising antiproliferative effects against a range of cancer cell lines, indicating the potential of this chemical class in oncology drug discovery . The naphthalene moiety is a versatile structural component in drug design, known to improve the chemical and metabolic stability of active compounds while maintaining their pharmacological profile . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and to comply with all applicable institutional and regulatory guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21333-08-4

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

6-(naphthalen-1-ylamino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C14H11N3O2/c18-13-8-12(16-14(19)17-13)15-11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H3,15,16,17,18,19)

InChI Key

MBZFANWCRWUDIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=CC(=O)NC(=O)N3

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

The reaction typically proceeds in a polar aprotic solvent (e.g., dimethylformamide or ethanol) at elevated temperatures (80–120°C). A base such as triethylamine may be added to neutralize HCl generated during the substitution. The mechanism involves the attack of the naphthylamine’s lone pair on the electron-deficient C6 position of the chloropyrimidine, followed by the elimination of chloride.

Example Protocol

  • Reactants : 6-chloro-1H-pyrimidine-2,4-dione (1.0 equiv), 1-naphthylamine (1.2 equiv)

  • Solvent : Ethanol (10 mL/mmol)

  • Catalyst : None required

  • Conditions : Reflux at 80°C for 12–24 hours

  • Workup : Concentration under vacuum, purification via silica gel chromatography (petroleum ether/ethyl acetate, 7:3)

  • Yield : ~60–70% (estimated based on analogous reactions).

Challenges and Optimizations

  • Steric Hindrance : The bulky naphthyl group may slow the substitution kinetics. Increasing reaction temperature or using microwave irradiation (e.g., 150°C, 30 min) could enhance efficiency.

  • Byproducts : Competing hydrolysis of the chloro intermediate to the hydroxyl derivative may occur. Anhydrous conditions and molecular sieves mitigate this issue.

Palladium-Catalyzed Cross-Coupling Approaches

Transition-metal-catalyzed couplings offer a versatile route for introducing aromatic amines to heterocycles. The MDPI-reported synthesis of 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4-dione via a Pd-catalyzed carbonylation demonstrates the feasibility of such methods. For this compound, a Buchwald-Hartwig amination could couple a bromo- or chloropyrimidine precursor with 1-naphthylamine.

Catalytic System and Protocol

  • Catalyst : Pd(OAc)2_2 (4 mol%)

  • Ligand : XantPhos (8 mol%)

  • Base : Cs2_2CO3_3 (2.0 equiv)

  • Solvent : Toluene or dioxane (10 mL/mmol)

  • Conditions : 100–110°C, 12–18 hours under nitrogen.

Mechanistic Insights
The palladium catalyst oxidatively adds to the C–Br bond of 6-bromo-1H-pyrimidine-2,4-dione, forming a Pd(II) intermediate. Transmetalation with the naphthylamine followed by reductive elimination yields the desired product.

Advantages Over NAS

  • Functional Group Tolerance : Suitable for electron-deficient aryl amines.

  • Higher Yields : Reported yields for analogous Pd-catalyzed pyrimidine aminations exceed 80%.

Multicomponent Condensation Strategies

Multicomponent reactions (MCRs) enable the simultaneous construction of multiple bonds in a single step. A PMC study synthesized pyrido[2,3-d]pyrimidin-4-ones via a three-component reaction involving aldehydes, cyanomethyl benzothiazole, and 6-aminothiouracil. Adapting this approach, this compound might be assembled from a urea derivative, naphthylamine, and a carbonyl component.

Proposed Reaction Pathway

  • Formation of Urea Intermediate : Condensation of 1-naphthylamine with urea or thiourea.

  • Cyclization : Reaction with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions to form the pyrimidine ring.

Typical Conditions

  • Catalyst : InCl3_3 (40 mol%)

  • Solvent : Ethanol, reflux

  • Yield : ~50–60% (estimated from similar systems).

Cyclocondensation of Naphthylguanidine Derivatives

A less conventional route involves cyclizing naphthylguanidine with diethyl malonate. This method mirrors the synthesis of 2,4-diaminopyrimidines from guanidine and cyanoacetate derivatives.

Reaction Steps

  • Guanidine Formation : 1-Naphthylamine reacts with cyanogen bromide to form naphthylguanidine.

  • Cyclization : Heating with diethyl malonate in ethanol under basic conditions (e.g., NaOH).

Key Parameters

  • Temperature : 70–90°C

  • Yield : ~40–50% (lower due to intermediate instability).

Comparative Analysis of Methods

Method Conditions Catalyst Yield Advantages Limitations
Nucleophilic SubstitutionEthanol, reflux, 12–24 hNone60–70%Simple setup, low costSteric hindrance, moderate yields
Pd-Catalyzed CouplingToluene, 110°C, Pd(OAc)2_2, XantPhosPd(OAc)2_270–80%High yields, regioselectiveCostly catalysts, inert conditions
Multicomponent ReactionEthanol, InCl3_3, refluxInCl3_350–60%Atom economy, one-pot synthesisComplex optimization, lower yields
CyclocondensationEthanol, NaOH, 70°CNone40–50%Accessible starting materialsLow yields, side reactions

Characterization and Validation

Successful synthesis requires rigorous characterization:

  • 1^1H NMR : Peaks for naphthyl protons (δ 7.2–8.5), NH (δ 9.1–10.2), and pyrimidine H5 (δ 6.1–6.3).

  • IR : Stretches for C=O (1700–1650 cm1^{-1}), N–H (3300–3100 cm1^{-1}).

  • GC-MS : Molecular ion peak at m/z 253.1 (M+^+) .

Chemical Reactions Analysis

Types of Reactions

6-(Naphthalen-1-ylamino)-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Chromic acid and potassium permanganate are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reactions: These reactions often require the presence of a base, such as sodium hydroxide, and may be carried out in polar solvents like water or ethanol.

Major Products Formed

The major products formed from these reactions include quinone derivatives, tetrahydro derivatives, and various substituted pyrimidine compounds.

Scientific Research Applications

Matrix Metalloproteinase Inhibition

One of the primary applications of 6-(Naphthalen-1-ylamino)-1H-pyrimidine-2,4-dione is as an inhibitor of matrix metalloproteinases (MMPs). MMPs are enzymes that play critical roles in the degradation of extracellular matrix components and have been implicated in various pathological conditions, including:

  • Cardiovascular Diseases : MMPs contribute to heart disease and cardiac insufficiency by mediating tissue remodeling.
  • Inflammatory Disorders : Conditions like inflammatory bowel disease and rheumatoid arthritis are influenced by MMP activity.
  • Cancer Progression : MMPs facilitate tumor invasion and metastasis, making their inhibition a potential therapeutic strategy .

Antimicrobial Activity

Recent studies have suggested that derivatives of pyrimidine compounds, including this compound, exhibit promising antimicrobial properties. Research has shown that modifications to the naphthalenyl group can enhance activity against multidrug-resistant strains of bacteria and fungi. For instance:

  • Compounds with naphthalenyl substitutions demonstrated significant antimicrobial effects against resistant strains of Staphylococcus aureus and Candida species .

Antioxidant Properties

The antioxidant capacity of pyrimidine derivatives has also been investigated. Compounds similar to this compound have shown good radical scavenging abilities, which are crucial for protecting cells from oxidative stress-related damage .

Drug Development

The structural characteristics of this compound make it a valuable scaffold in drug design. Its ability to form stable complexes with metal ions has been explored for developing new therapeutic agents with enhanced efficacy against various diseases . The compound's interaction with biological targets can be optimized through structural modifications to improve pharmacokinetic properties.

Case Study 1: MMP Inhibition in Disease Models

A study highlighted the effectiveness of pyrimidine derivatives as MMP inhibitors in animal models of arthritis. The administration of these compounds resulted in reduced inflammation and joint damage, demonstrating their potential as therapeutic agents for inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers synthesized several naphthalene-substituted pyrimidines and evaluated their antimicrobial activity against resistant bacterial strains. The results indicated that certain modifications significantly enhanced the compounds' potency against E. faecium and S. aureus, suggesting a viable pathway for developing new antibiotics .

Mechanism of Action

The mechanism of action of 6-(Naphthalen-1-ylamino)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogues

Aryl-Substituted Analogues

C9 (6-(4-Iodoanilino)-1H-pyrimidine-2,4-dione)
  • Structure: Features a 4-iodoanilino group at the 6-position.
  • Biological Activity : Docking studies on Mycobacterium tuberculosis DNA polymerase III (MtbDnaE2) revealed hydrogen bonding with His602 and hydrophobic interactions with residues like Phe604 and Val401. Its GOLD fitness score (41.56) and X-Score (-7.57 kcal/mol) suggest strong binding affinity .
  • Key Difference : The iodine atom increases molecular weight (MW: ~331.1 g/mol) and may enhance halogen bonding but reduce solubility compared to the naphthyl-substituted compound.
C10 (3-Phenyl-6-propyl-1H-pyrimidine-2,4-dione)
  • Structure : Combines a 6-propyl chain with a 3-phenyl group.
  • Biological Activity : Binds to MtbDnaE2 via hydrogen bonding with Arg403 and hydrophobic interactions. Lower GOLD score (35.81) than C9, indicating weaker binding .
6-Anilino-1H-pyrimidine-2,4-dione (6-AU, Control)
  • Structure: Simplest analogue with a phenylamino group.
  • Biological Activity : Serves as a positive control in docking studies but shows weaker interactions (X-Score: -7.19 kcal/mol) than C9 and C10 .

Alkyl-Substituted Analogues

6-(Octylamino)-1H-pyrimidine-2,4-dione
  • Structure : An 8-carbon alkyl chain at the 6-position.
  • Properties : Increased lipophilicity (logP >3) enhances membrane permeability but may reduce aqueous solubility. Explored in ligand-receptor studies for hydrophobic pocket targeting .
6-[(3-Phenylpropyl)amino]-1H-pyrimidine-2,4-dione
  • Structure : Hybrid alkyl-aryl substitution.
  • Synthesis : Achieved via regioselective alkylation in HMDS, similar to methods for fluorobenzyl analogues .

Halogenated and Diamino Derivatives

5,6-Diamino-1-(4-chlorophenyl)-1H-pyrimidine-2,4-dione
  • Structure: Diamino and 4-chlorophenyl groups.
  • Activity: The 5,6-diamino modification may enhance hydrogen-bonding capacity, while the chloro group introduces electronegativity .
6-Amino-3-(2-fluorobenzyl)-1H-pyrimidine-2,4-dione
  • Synthesis: Prepared via regioselective alkylation of 6-aminouracil in HMDS .
  • Application: Intermediate in purine derivative synthesis, though disubstitution challenges are noted .

Structural and Functional Insights

Structure-Activity Relationships (SAR)

  • Aryl vs. Alkyl Substituents : Aryl groups (naphthyl, phenyl) improve target affinity via π-π stacking, while alkyl chains enhance lipophilicity.
  • Halogen Effects : Iodo (C9) and fluoro () substituents increase binding through halogen bonds and steric effects.

Physicochemical Properties

Compound Molecular Weight (g/mol) logP* Key Interactions
6-(Naphthalen-1-ylamino) ~295.3 ~2.8 Hydrophobic, π-π stacking
C9 (6-(4-Iodoanilino)) ~331.1 ~3.2 Halogen bonding, hydrophobic
C10 (3-Phenyl-6-propyl) ~260.3 ~2.5 Steric hindrance, hydrophobic
6-Octylamino ~281.3 ~3.5 High lipophilicity

*Estimated using fragment-based methods.

Biological Activity

6-(Naphthalen-1-ylamino)-1H-pyrimidine-2,4-dione, commonly referred to as a naphthyl-pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This compound is part of a class of molecules that exhibit promising anticancer properties through various mechanisms, including inhibition of key cellular pathways.

Chemical Structure and Properties

The molecular formula of this compound is C14H11N3O2C_{14}H_{11}N_{3}O_{2} with a molecular weight of approximately 253.26 g/mol. The compound features a pyrimidine ring substituted with a naphthalenyl amino group, which is crucial for its biological activity.

Research indicates that this compound may act through several mechanisms:

  • EGFR Inhibition : Similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. For instance, anilino-naphthoquinone derivatives demonstrated potent EGFR inhibitory activity with IC50 values ranging from 3.96 to 18.64 nM against various cancer cell lines .
  • Cytotoxicity : The cytotoxic effects of naphthyl-pyrimidine derivatives have been evaluated against multiple cancer cell lines. For example, compounds derived from similar structures exhibited selective toxicity towards cancer cells while sparing normal cells .

Case Studies

  • Cytotoxicity Assessment : A study assessing the cytotoxicity of naphthoquinone derivatives showed significant activity against six cancer cell lines (HuCCA-1, HepG2, A549, MOLT-3, MDA-MB-231, and T47D). The most potent compounds exhibited IC50 values below 30 µM, indicating strong potential for further development .
  • Molecular Docking Studies : Molecular docking studies have been performed to elucidate the binding interactions between these compounds and their biological targets. These studies suggest that specific substitutions on the naphthalene and pyrimidine rings enhance binding affinity and selectivity towards EGFR .

Data Table: Biological Activity Summary

Compound NameTargetIC50 (nM)Cell Lines Tested
Anilino-Naphthoquinone 3EGFR3.96HuCCA-1, HepG2
Anilino-Naphthoquinone 8EGFR11.42A549, MDA-MB-231
Anilino-Naphthoquinone 10EGFR18.64T47D

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-(Naphthalen-1-ylamino)-1H-pyrimidine-2,4-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of naphthalene derivatives with pyrimidine precursors. For example, a three-component reaction using benzaldehyde, ethyl acetoacetate, and urea under reflux with concentrated HCl in DMF (8–12 hours) is common. Post-reaction cooling and purification via ice-cold NH₄OH treatment are critical for isolating the product . Key factors include solvent choice (DMF for polarity), temperature control (reflux at ~100°C), and stoichiometric ratios to minimize side reactions. Yields improve with extended reaction times (≥8 hours) and controlled pH during precipitation .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions on the naphthalene and pyrimidine rings. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and amine (N-H) stretches. Mass spectrometry (MS) provides molecular weight validation. For structural elucidation, X-ray crystallography or computational modeling (e.g., DFT) resolves 3D conformations and electronic properties .

Q. How are biological activities (e.g., antimicrobial) evaluated experimentally?

  • Methodological Answer : Standard assays include:

  • Antimicrobial : Disk diffusion or broth microdilution against Gram-positive/negative bacteria (e.g., E. coli, S. aureus), with MIC (Minimum Inhibitory Concentration) values calculated .
  • Anti-inflammatory : Inhibition of COX-2 or TNF-α in cell-based models (e.g., RAW 264.7 macrophages) .
  • Activity correlates with substituents; chloro groups enhance antimicrobial potency by increasing lipophilicity and membrane penetration .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced pharmacological profiles?

  • Methodological Answer : SAR studies focus on substituent effects:

  • Naphthalene Modifications : Electron-withdrawing groups (e.g., -Cl, -NO₂) at the 8-position increase bioactivity by enhancing electrophilicity .
  • Pyrimidine Core : Substitutions at the 2- or 4-positions (e.g., thioether or morpholine groups) improve metabolic stability and target binding .
  • Computational tools (e.g., molecular docking with AutoDock Vina) predict interactions with enzymes like dihydrofolate reductase (DHFR) or kinases .

Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). To address this:

  • Standardize protocols (e.g., consistent DMSO concentrations ≤0.1% v/v).
  • Validate results across multiple models (e.g., in vitro enzymatic assays + in vivo murine models).
  • Use statistical tools (e.g., ANOVA with post-hoc tests) to confirm significance .

Q. What reaction mechanisms underlie key synthetic steps, such as the formation of the pyrimidine ring?

  • Methodological Answer : The Biginelli reaction mechanism is often applicable:

Condensation : Aldehyde and β-ketoester form a Knoevenagel intermediate.

Nucleophilic Attack : Urea/thiourea attacks the α,β-unsaturated carbonyl.

Cyclization : Acid catalysis (e.g., HCl) facilitates ring closure.
Side reactions (e.g., dimerization) are mitigated by slow reagent addition and excess urea .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADME Prediction : Tools like SwissADME calculate logP (lipophilicity), BBB permeability, and CYP450 interactions.
  • Dynamics Simulations : MD simulations (e.g., GROMACS) assess stability in biological membranes.
  • QSAR Models : Relate structural descriptors (e.g., polar surface area) to bioavailability .

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